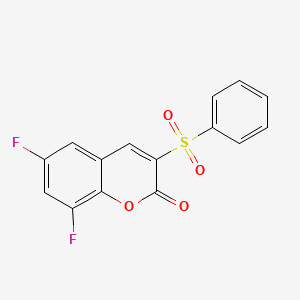

3-(Benzenesulfonyl)-6,8-difluorochromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

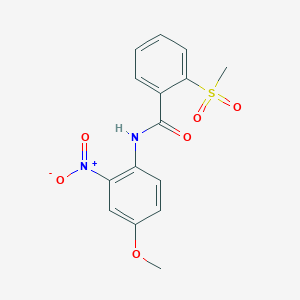

Benzenesulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a benzene ring . They are often used as intermediates in the synthesis of other organic compounds .

Synthesis Analysis

Benzenesulfonyl chloride, a common benzenesulfonyl compound, can be synthesized from the reaction of benzene and chlorosulfonic acid . This reaction is an example of aromatic sulfonation .Molecular Structure Analysis

The molecular structure of benzenesulfonyl compounds typically consists of a benzene ring attached to a sulfonyl group. The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon group .Chemical Reactions Analysis

Benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds . It is often used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

Benzenesulfonyl compounds are typically soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . They are strong acids, being almost fully dissociated in water .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have explored the use of this compound as a fluorescent probe due to its unique characteristics. By incorporating a fluorescent functional group, it can detect and bind to specific regions of target biomolecules. This property allows for subcellular localization studies and investigations into the mechanisms of action of bioactive compounds .

Fluorescent Probes in Chemical Biology

Wirkmechanismus

Target of Action

The primary target of 3-(Benzenesulfonyl)-6,8-difluorochromen-2-one is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as Asthma, Lung cancer, and Renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .

Mode of Action

Based on the general behavior of benzenesulfonyl derivatives, it can be inferred that the compound might interact with its target, mmp-12, through a mechanism similar to that of other sulfonyl chlorides . Sulfonyl chlorides are highly reactive towards compounds containing reactive N-H and O-H bonds , suggesting that the compound could form a covalent bond with a specific site on the MMP-12 protein, thereby inhibiting its activity .

Biochemical Pathways

MMP-12 is known to play a role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis . By inhibiting MMP-12, the compound could potentially affect these processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of MMP-12. This could result in decreased breakdown of the extracellular matrix, potentially affecting processes such as tissue remodeling and disease progression in conditions like asthma and cancer .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6,8-difluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSDGNJDYNSHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)

![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)